molecular formula C17H19NO B4587211 N-[1-(3,4-dimethylphenyl)ethyl]benzamide

N-[1-(3,4-dimethylphenyl)ethyl]benzamide

Cat. No.: B4587211
M. Wt: 253.34 g/mol
InChI Key: SPDWJRCWZGWTIF-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethylphenyl)ethyl]benzamide is a benzamide derivative featuring a 3,4-dimethylphenyl ethyl group attached to the benzamide core.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-12-9-10-16(11-13(12)2)14(3)18-17(19)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDWJRCWZGWTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]benzamide typically involves the reaction of 3,4-dimethylphenyl ethylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[1-(3,4-dimethylphenyl)ethyl]benzamide with structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and biological activities:

Compound Name Substituents Key Properties/Activities References
This compound 3,4-Dimethylphenyl ethyl group Hypothesized enhanced lipophilicity and steric bulk; potential for receptor-specific binding Inferred
N-[1-(3,4-Dimethoxyphenyl)ethyl]-3-nitrobenzamide 3,4-Dimethoxyphenyl ethyl, nitro group Increased reactivity due to nitro group; used in structural and pharmacological studies
N-(2,4-Dimethylphenyl)-3-ethoxybenzamide 2,4-Dimethylphenyl, ethoxy group Ethoxy group enhances metabolic stability; studied for antimicrobial activity
N-[2-(Hydroxymethyl)phenyl]-3,4-dimethylbenzamide 3,4-Dimethylbenzamide with hydroxymethyl group Hydroxymethyl group improves solubility; potential for enzyme inhibition
4-(4-Aminophenyl)-N,N-dimethylbenzamide 4-Aminophenyl, dimethylamide High affinity for molecular targets; distinct reactivity in chemical modifications
3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide 3,4-Dichloro, dimethylamino cyclohexyl group Psychoactive properties; interacts with opioid receptors

Key Observations:

Substituent Effects: 3,4-Dimethylphenyl vs. Methoxy/Nitro Groups: The 3,4-dimethyl substitution (as in the target compound) increases steric bulk and lipophilicity compared to electron-donating methoxy (e.g., ) or electron-withdrawing nitro groups. This may enhance membrane permeability but reduce solubility .

Biological Activity Trends: Compounds with dimethylamino or thiazole groups (e.g., ) exhibit diverse pharmacological activities, including receptor modulation and enzyme inhibition. Hydroxymethyl or ethoxy substituents (e.g., ) improve solubility and metabolic stability, critical for drug development.

Structural Uniqueness :
The combination of 3,4-dimethylphenyl and ethyl linkage in the target compound distinguishes it from analogs with single substitutions (e.g., ) or heterocyclic moieties (e.g., ). This uniqueness may confer selective biological activity, though empirical validation is required.

Research Findings and Data Gaps

  • Computational Predictions : Molecular docking studies on similar compounds (e.g., ) suggest that the 3,4-dimethylphenyl group may enhance hydrophobic interactions with protein binding pockets.
  • Synthetic Challenges : The ethyl linkage in the target compound may require specialized synthetic routes, such as reductive amination or coupling reactions, as seen in and .
  • Biological Data: No direct studies on the target compound were identified. However, related benzamides with 3,4-dimethyl or ethoxy groups show promise in preclinical models (e.g., antimicrobial activity in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(3,4-dimethylphenyl)ethyl]benzamide
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N-[1-(3,4-dimethylphenyl)ethyl]benzamide

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